molecular formula C22H22N2O4S B495748 4,5-Dimethyl-2-[[2-(2-phenoxyethoxy)benzoyl]amino]thiophene-3-carboxamide

4,5-Dimethyl-2-[[2-(2-phenoxyethoxy)benzoyl]amino]thiophene-3-carboxamide

Cat. No.: B495748
M. Wt: 410.5g/mol
InChI Key: HNQSXIGRFVFUEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dimethyl-2-[[2-(2-phenoxyethoxy)benzoyl]amino]thiophene-3-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a benzoyl group, and a phenoxyethoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-[[2-(2-phenoxyethoxy)benzoyl]amino]thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. The key steps include:

    Formation of the Thiophene Ring: This can be achieved through the reaction of appropriate precursors under conditions that promote cyclization.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation reactions, often using benzoyl chloride in the presence of a base.

    Attachment of the Phenoxyethoxy Moiety: This step involves the reaction of the intermediate compound with 2-(2-phenoxyethoxy)amine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-[[2-(2-phenoxyethoxy)benzoyl]amino]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

4,5-Dimethyl-2-[[2-(2-phenoxyethoxy)benzoyl]amino]thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-[[2-(2-phenoxyethoxy)benzoyl]amino]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethyl-2-{[4-(2-phenoxyethoxy)benzoyl]amino}-3-thiophenecarboxamide
  • 4,5-Dimethyl-2-{[2-(2-phenoxyethoxy)benzoyl]amino}-3-thiophenecarboxylic acid

Uniqueness

4,5-Dimethyl-2-[[2-(2-phenoxyethoxy)benzoyl]amino]thiophene-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H22N2O4S

Molecular Weight

410.5g/mol

IUPAC Name

4,5-dimethyl-2-[[2-(2-phenoxyethoxy)benzoyl]amino]thiophene-3-carboxamide

InChI

InChI=1S/C22H22N2O4S/c1-14-15(2)29-22(19(14)20(23)25)24-21(26)17-10-6-7-11-18(17)28-13-12-27-16-8-4-3-5-9-16/h3-11H,12-13H2,1-2H3,(H2,23,25)(H,24,26)

InChI Key

HNQSXIGRFVFUEQ-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CC=C2OCCOC3=CC=CC=C3)C

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CC=C2OCCOC3=CC=CC=C3)C

Origin of Product

United States

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